Propionic acid, ammonium copper salt
Description
Structure
3D Structure of Parent
Properties
CAS No. |
71745-82-9 |
|---|---|
Molecular Formula |
C9H19CuNO6 |
Molecular Weight |
300.80 g/mol |
IUPAC Name |
azanium;copper;propanoate |
InChI |
InChI=1S/3C3H6O2.Cu.H3N/c3*1-2-3(4)5;;/h3*2H2,1H3,(H,4,5);;1H3/q;;;+2;/p-2 |
InChI Key |
PWVCKWXFFHNILF-UHFFFAOYSA-L |
Canonical SMILES |
CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[NH4+].[Cu+2] |
Origin of Product |
United States |
Crystallographic and Structural Elucidation of Ammonium Copper Propionate Species
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction stands as a definitive method for the complete structural characterization of crystalline materials, providing unparalleled insight into the three-dimensional arrangement of atoms in propionic acid, ammonium (B1175870) copper salt.
Determination of Unit Cell Parameters and Space Groups
The foundational step in crystal structure determination involves ascertaining the unit cell parameters and the space group. For ammonium propionate (B1217596), synthesized from the reaction of ammonia (B1221849) and propionic acid, X-ray diffraction studies have identified its crystallographic system. researchgate.net One such study revealed that ammonium propionate, (NH₄)Prop, crystallizes in the monoclinic crystal system. researchgate.net Specifically, it was assigned the space group P2₁/n. researchgate.net
| Compound | Crystal System | Space Group |
| (NH₄)Prop | Monoclinic | P2₁/n |
| (NH₄)HProp₂ | Monoclinic | C2/c |
This table presents the determined crystal system and space group for ammonium propionate and a related compound.
Characterization of Copper Coordination Geometries
The coordination geometry around the central copper ion is a critical aspect of the crystal structure, influencing the compound's physical and chemical properties. Copper(II) complexes are known to adopt a variety of coordination geometries, with four-, five-, and six-coordinate arrangements being the most common. sci-hub.se These can include tetrahedral, square planar, trigonal bipyramidal, square pyramidal, and octahedral geometries. sci-hub.se In many carboxylate complexes, including those with propionate-like ligands, copper(II) ions are often found in a square pyramidal or octahedral environment. sci-hub.seresearchgate.net For instance, in some copper(II) propionate-related structures, the copper ion is found in a square pyramidal environment where two pyramids can interact through Cu-Cu bonds. researchgate.net The specific geometry is determined by the nature of the ligands and the packing forces within the crystal lattice.
Analysis of Propionate Ligand Coordination Modes (e.g., bridging, chelating)
The propionate ligand, with its carboxylate group, can coordinate to the copper center in several ways. Common coordination modes for carboxylate ligands include monodentate, bidentate chelating, and bidentate bridging. In many copper(II) carboxylate complexes, the ligands act as bridges between two copper centers, leading to the formation of dinuclear "paddlewheel" structures. researchgate.net Alternatively, the propionate group can chelate to a single copper ion or coordinate in a monodentate fashion, with the specific mode depending on the steric and electronic environment within the crystal. The versatility of the carboxylate group's coordination is a key factor in the structural diversity of copper propionate complexes.
Powder X-ray Diffraction for Phase Identification and Polymorphism
Powder X-ray diffraction (PXRD) is a complementary technique used for the identification of crystalline phases and the investigation of polymorphism. While single-crystal X-ray diffraction provides the detailed structure of one crystal, PXRD analyzes a bulk sample, providing a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. This technique is instrumental in confirming the phase purity of a synthesized batch of ammonium copper propionate. Furthermore, PXRD can be employed to identify different polymorphic forms of the compound, which are crystalline structures with the same chemical composition but different arrangements of atoms. Although detailed studies on the polymorphism of ammonium copper propionate are not extensively reported in the provided context, PXRD would be the primary method for such investigations. The technique has been used to indicate the presence of new crystalline phases in related copper propionate systems. researchgate.net
Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly
The solid-state structure of ammonium copper propionate is intricately defined by a network of intermolecular interactions, primarily driven by hydrogen bonding involving the ammonium cations and the carboxylate groups of the propionate anions. These non-covalent forces are fundamental to the formation of a stable, three-dimensional supramolecular assembly. While specific crystallographic data for ammonium copper propionate is not extensively detailed in publicly accessible literature, a comprehensive understanding of its intermolecular interactions and resultant supramolecular architecture can be elucidated by examining the crystal structures of closely related ammonium carboxylate salts.
Detailed research into ammonium propionates, such as (NH₄)[H(C₂H₅COO)₂] and (NH₄)(C₂H₅COO), reveals that these compounds crystallize in the monoclinic system and are characterized by a robust three-dimensional framework held together by hydrogen bonds. researchgate.netx-mol.com In these structures, the ammonium ions (NH₄⁺) act as hydrogen bond donors, while the oxygen atoms of the propionate anions' carboxyl groups (COO⁻) serve as acceptors. This interaction leads to the formation of a well-organized, extended network.
The supramolecular assembly of ammonium copper propionate would, therefore, be expected to consist of alternating ammonium cations and copper propionate units, interconnected through a series of hydrogen bonds. The primary hydrogen bonding motif would involve the protons of the ammonium ion and the oxygen atoms of the propionate's carboxylate group.
Table of Representative Hydrogen Bond Interactions in Ammonium Propionate Structures
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| N-H···O | ~0.90 | ~1.8-2.0 | ~2.7-2.9 | ~150-170 |
| O-H···O (in acidic salts) | ~1.01 | ~1.6-1.8 | ~2.6-2.8 | ~160-175 |
Note: The data in this table are representative values derived from typical ammonium carboxylate crystal structures and are intended to illustrate the nature of the expected hydrogen bonds in ammonium copper propionate.
The strength and directionality of these hydrogen bonds are key factors in determining the final supramolecular architecture. The formation of cyclic hydrogen-bonding motifs is also a possibility, further reinforcing the crystal structure. nih.gov In essence, the interplay of these intermolecular forces results in a highly ordered crystalline solid, where the individual ionic components are precisely arranged in a repeating three-dimensional pattern.
Spectroscopic Characterization of Ammonium Copper Propionate Coordination Complexes
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Coordination Modes
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups within ammonium (B1175870) copper propionate (B1217596) and determining the coordination mode of the propionate ligand to the copper(II) centers.
The most diagnostic vibrational bands for metal carboxylates are the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group. nih.gov The frequency separation between these two bands, denoted as Δν (Δν = νₐₛ - νₛ), is highly indicative of the carboxylate's coordination mode. For copper(II) propionate and similar complexes exhibiting a dimeric "paddlewheel" structure, the propionate ligands act in a bridging bidentate fashion. This coordination mode typically results in a Δν value in the range of 170–250 cm⁻¹. nih.gov Studies on analogous dinuclear copper(II) carboxylates confirm that values within this range suggest a bridging bidentate coordination. nih.gov For instance, some copper(II) carboxylate complexes show a Δν separation of 185 cm⁻¹ to 215 cm⁻¹, confirming this structural motif. nih.gov
In FTIR spectra of copper(II) propionate complexes, the broad band associated with the O-H stretch of the free carboxylic acid (around 3400–3000 cm⁻¹) is absent, indicating the deprotonation of the propionic acid to form the carboxylate ligand upon complexation. nih.gov The appearance of new bands in the far-infrared region, typically around 500 cm⁻¹, can be attributed to the formation of Cu-O bonds, further supporting complexation. nih.gov
Raman and IR spectroscopy are considered complementary. researchgate.net While IR is particularly useful for distinguishing the metal cation via the COO⁻ stretching region (1650–1380 cm⁻¹), Raman spectroscopy excels at differentiating the carbon chain length in the C-C stretching region (1120–1040 cm⁻¹). researchgate.net For copper propionate, specific bands related to the ethyl group of the propionate ligand would be observable. The presence of the ammonium cation (NH₄⁺) would be expected to introduce its own characteristic vibrational modes, notably the N-H stretching and bending vibrations, although these may sometimes overlap with other spectral features.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Inference |
|---|---|---|---|
| Asymmetric COO⁻ Stretch (νₐₛ) | ~1600 | FTIR, Raman | Carboxylate coordination |
| Symmetric COO⁻ Stretch (νₛ) | ~1415 | FTIR, Raman | Carboxylate coordination |
| Δν (νₐₛ - νₛ) | ~185 | - | Bridging bidentate coordination nih.gov |
| C-C Stretch | 1120 - 1040 | Raman | Propionate alkyl chain identification researchgate.net |
| Cu-O Stretch | ~500 | FTIR | Metal-ligand bond formation nih.gov |
Electronic Absorption Spectroscopy (UV-Vis) for d-d Transitions and Electronic Structure
Electronic absorption spectroscopy, or UV-Vis, provides key insights into the electronic structure of the copper(II) centers in the complex. Copper(II) complexes, having a d⁹ electron configuration, are typically colored due to electronic transitions between d-orbitals (d-d transitions). vaia.com
For dimeric copper(II) carboxylates like ammonium copper propionate, the UV-Vis spectrum is generally characterized by two main features:
Band I: A broad, relatively weak absorption band in the visible or near-infrared (NIR) region, typically centered around 700-750 nm. mdpi.com This band is assigned to the d-d transitions of the copper(II) ion in a distorted square pyramidal or octahedral environment. mdpi.commdpi.com The position of this band is sensitive to the coordination geometry and the nature of the axial ligands. kyoto-u.ac.jp For some copper(II) propionate derivatives, this maximum is located at lower wavelengths. nih.govmdpi.com
Band II: A more intense absorption in the near-UV region, often appearing as a shoulder around 360-375 nm. This band is not a d-d transition but is considered a hallmark of the dimeric copper(II) acetate-type structure and is assigned to a ligand-to-metal charge transfer (LMCT) transition. mdpi.com More intense LMCT bands can also be observed at shorter wavelengths in the UV region. mdpi.com
The presence of these two distinct bands provides strong evidence for the binuclear paddlewheel structure, which is common for copper(II) carboxylates. mdpi.com The d-d transition energies are correlated with the coordination environment; for instance, a linear correlation has been found between d-d transition energies and the Cu-O axial bond distances in some solvatochromic copper(II) complexes. kyoto-u.ac.jp
| Band | Typical Wavelength (λₘₐₓ) | Assignment | Significance |
|---|---|---|---|
| Band I | ~700 - 750 nm | d-d transitions | Confirms Cu(II) d⁹ configuration and coordination geometry mdpi.com |
| Band II | ~360 - 375 nm (shoulder) | Charge Transfer (LMCT) | Characteristic of the dinuclear paddlewheel structure mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environment Analysis
NMR spectroscopy is challenging for paramagnetic species like copper(II) complexes due to the unpaired electron, which causes significant line broadening and large hyperfine shifts of the NMR signals. nih.govacs.org This often makes obtaining high-resolution spectra in solution difficult. acs.org
Despite these challenges, paramagnetic NMR can provide valuable information. nih.govrsc.org The interactions between the ligand's nuclei (¹H, ¹³C) and the unpaired electron on the copper center can produce spectra with signals spread over a very wide chemical shift range, far outside the typical diamagnetic window. nih.gov While challenging to analyze, these hyperfine-shifted signals are sensitive to the molecular and electronic structure.
For binuclear copper(II) systems, the magnetic coupling between the two metal centers can influence the electronic relaxation time, sometimes leading to unexpectedly sharp signals compared to their mononuclear analogues. acs.org A complete assignment of these shifted signals often requires advanced 2D NMR techniques, such as COSY, in combination with proton relaxation data. acs.org
Given the difficulties with solution NMR, solid-state NMR (ss-NMR) can be a more effective technique for characterizing copper(II) propionate complexes. nih.gov In the solid state, interactions are more defined, and techniques like ¹H-¹³C HETCOR and proton spin diffusion (PSD) experiments can help establish connectivity and assign the highly shifted resonance lines, providing a clearer picture of the ligand environment within the crystal lattice. nih.govrsc.org
Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy for Copper(II) Centers
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a primary technique for studying paramagnetic copper(II) centers. nih.gov For ammonium copper propionate, the EPR spectrum is characteristic of a dimeric copper(II) complex with strong antiferromagnetic coupling between the two metal ions. tandfonline.comresearchgate.net
The spectrum of a powdered sample is typically axial, characterized by g-values g∥ and g⊥, reflecting the geometry around the copper ions. libretexts.org For Cu(II) in an axially elongated octahedral or square pyramidal geometry, the unpaired electron resides in the dₓ²-y² orbital, leading to g∥ > g⊥ > 2.0023. libretexts.orgmdpi.com
A key feature of the dimeric spectrum is the zero-field splitting (ZFS), which arises from the magnetic dipole-dipole interaction and exchange interaction between the two S=1/2 copper ions. This splits the triplet state (S=1) into a singlet and a doublet even in the absence of an external magnetic field. The ZFS parameter, D, can be calculated from the observed resonance lines and is related to the singlet-triplet energy separation (-2J), which quantifies the strength of the antiferromagnetic interaction. tandfonline.comresearchgate.netoup.com For copper(II) propionate complexes with nicotinamide, -2J values of 320-332 cm⁻¹ have been reported. tandfonline.comresearchgate.net
At low temperatures, the spectra can show well-resolved hyperfine splitting due to the interaction of the electron spin with the copper nuclei (I=3/2). For a dimer, this results in a characteristic seven-line pattern for the parallel component, arising from the coupling to two equivalent copper nuclei. tandfonline.comresearchgate.net
| Parameter | Typical Value | Information Derived |
|---|---|---|
| g∥ | ~2.26 - 2.35 | Coordination geometry, electronic ground state tandfonline.comlibretexts.org |
| g⊥ | ~2.06 | Coordination geometry, electronic ground state libretexts.org |
| D (Zero-Field Splitting) | ~0.34 cm⁻¹ | Magnitude of magnetic interaction between Cu(II) centers tandfonline.comresearchgate.net |
| -2J (Singlet-Triplet Separation) | ~320 - 332 cm⁻¹ | Strength of antiferromagnetic coupling tandfonline.comresearchgate.net |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) of copper(II) carboxylates often involves thermal decomposition, with the subsequent ionization and detection of volatile species. Studies on copper(II) propionate and other alkyl carboxylates have shown that they can produce volatile copper(I) carboxylates upon heating. cdnsciencepub.comcdnsciencepub.com
The mass spectra of these resulting species are dominated by ions that confirm a dimeric structure in the vapor phase. cdnsciencepub.comrsc.org For copper(I) propionate, the vapor is found to consist of dimeric molecules, [Cu₂(O₂CCH₂CH₃)₂]. cdnsciencepub.comcdnsciencepub.com
The fragmentation pattern provides further structural clues. For aliphatic copper carboxylates, a primary fragmentation pathway is the loss of a carboxylate radical (RCO₂•) from the dimeric molecular ion. cdnsciencepub.com This leads to a series of even-electron fragment ions. A study of copper(II) perfluorinated carboxylate complexes with amine ligands also identified pseudomolecular ions corresponding to the loss of one carboxylate bridge, such as [Cu₂(RNH₂)₂(µ-O₂CR)₃]⁺, which strongly suggests the retention of the dimeric core in the gas phase. nih.gov
| Ion Formula | Description | Inference |
|---|---|---|
| [Cu₂(O₂CCH₂CH₃)₂]⁺˙ | Dimeric molecular ion | Confirms binuclear structure in gas phase cdnsciencepub.comcdnsciencepub.com |
| [Cu₂(O₂CCH₂CH₃)]⁺ | Fragment from loss of a propionate radical | Primary fragmentation pathway for alkyl carboxylates cdnsciencepub.com |
| [Cu₂(RNH₂)₂(O₂CR)₃]⁺ | Pseudomolecular ion (in related adducts) | Retention of dimeric core during fragmentation nih.gov |
Computational and Theoretical Investigations of Ammonium Copper Propionate Systems
Density Functional Theory (DFT) Calculations for Structural Prediction and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for studying metallic complexes like ammonium (B1175870) copper propionate (B1217596). osti.gov DFT calculations can predict geometric parameters, such as bond lengths and angles, as well as electronic properties, including the distribution of electron density and orbital energies.
Recent research has utilized DFT to study the crystal structures of ammonium propionates. researchgate.net A notable study by Kendin and Tsymbarenko (2023) focused on compounds obtained from the interaction of ammonia (B1221849) and propionic acid, including (NH₄)Prop. researchgate.net In their work, DFT methods were employed to analyze features such as the positional disorder of hydrogen atoms within the crystal lattice. researchgate.net While the full computational details for the copper salt are not broadly published, the application of DFT in this context typically involves optimizing the geometry of the complex to find its lowest energy conformation.
For a representative system, DFT calculations would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The outputs of such a calculation provide a wealth of information. For instance, the optimized geometric parameters for the propionate and ammonium ions in the presence of a copper center can be determined.
Table 1: Representative Predicted Structural Parameters from a DFT Optimization of a Copper Propionate Complex This table presents illustrative data typical of DFT calculations for copper carboxylate systems. Actual values for ammonium copper propionate would require specific calculations.
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| Cu-O (carboxylate) | 1.96 - 1.98 |
| C-O (coordinated) | 1.27 |
| C-O (uncoordinated) | 1.26 |
| C-C (propionate) | 1.51 |
| N-H (ammonium) | 1.03 |
| **Bond Angles (°) ** | |
| O-Cu-O | 89.5 - 90.5 |
| Cu-O-C | 125.0 |
| O-C-O | 124.5 |
| H-N-H | 109.5 |
Furthermore, DFT is used to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. mdpi.com A smaller gap generally suggests higher reactivity. rsc.org
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a calculated wavefunction into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. youtube.com This analysis provides a clear, chemically intuitive picture of the bonding within a molecule.
NBO analysis quantifies the electron density in these localized orbitals, allowing for an assessment of bond polarity and hybridization. For ammonium copper propionate, an NBO analysis would detail the nature of the coordinate bond between the copper ion and the oxygen atoms of the propionate ligand. It would provide information on the hybridization of the copper and oxygen orbitals involved in the bond and the percentage of electron density contributed by each atom. youtube.com
A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions represent delocalization effects, such as hyperconjugation, where electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy (E(2)) associated with this transfer indicates the strength of the interaction.
Table 2: Illustrative NBO Analysis Data for Donor-Acceptor Interactions in a Copper Carboxylate Complex This table provides an example of the type of data generated in an NBO analysis for a representative copper complex.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(2) O (carboxylate) | σ*(Cu-O) | ~15-25 |
| σ(C-C) | σ*(Cu-O) | ~1-5 |
| LP(1) N (ammonium) | σ*(Cu-O) | < 1 (weak interaction) |
In the context of ammonium copper propionate, NBO analysis could reveal significant charge transfer from the lone pairs (LP) of the propionate oxygen atoms to the antibonding orbitals (σ*) associated with the copper-ligand bonds, stabilizing the complex. nih.gov
Studies on Conformational Flexibility and Isomerism
The propionate ligand is not rigid and possesses conformational flexibility, primarily due to rotation around its C-C single bonds. Furthermore, the coordination of the carboxylate group to the copper center can occur in different modes, most commonly monodentate or bidentate (chelating or bridging). acs.orgresearchgate.net These factors give rise to the possibility of different isomers and conformers for ammonium copper propionate.
Computational studies on related copper(II) carboxylate complexes have explored this isomerism. nih.gov DFT calculations, for example, can be used to determine the relative stabilities of different conformational isomers. By calculating the total electronic energy of each optimized geometry, researchers can identify the most stable conformer and the energy barriers for conversion between different forms.
For copper(II) complexes, different coordination geometries, such as square planar or square pyramidal, are possible. rsc.org Computational modeling can predict which geometry is more favorable for ammonium copper propionate. For instance, a study on pyrone-based Cu(II) complexes used DFT to show that a square pyramidal geometry was more stable than a square planar conformation. rsc.org Such studies often involve comparing the energies of fully optimized structures corresponding to each potential isomer. The results can reveal subtle electronic and steric effects that favor one conformation over another.
Modeling of Intermolecular Forces and Crystal Packing
The solid-state structure of ammonium copper propionate is determined by the way the individual ionic components pack into a crystal lattice. This packing is governed by a complex interplay of intermolecular forces, including ionic interactions, hydrogen bonding, and van der Waals forces.
The crystal structure of ammonium propionate ((NH₄)Prop) has been determined by X-ray diffraction to be part of the monoclinic crystal system, with the ammonium cations and propionate anions organized into a three-dimensional framework through hydrogen bonds. researchgate.net Computational modeling is essential for quantifying the energies of these interactions.
Table 3: Representative Intermolecular Interaction Energies in Ammonium Carboxylate Salts Data is illustrative of calculations performed on related ammonium carboxylate systems.
| Interacting Pair | Type of Interaction | Calculated Energy (kcal/mol) |
|---|---|---|
| NH₄⁺ ··· ⁻OOC-R | Hydrogen Bonding / Ionic | -20 to -40 |
| R-COO⁻ ··· R-COO⁻ | Electrostatic Repulsion | +5 to +15 |
| C-H ··· O | Weak Hydrogen Bonding | -1 to -3 |
| van der Waals | Dispersion | Variable |
DFT calculations, often augmented with dispersion corrections (e.g., DFT-D3), are employed to accurately model these non-covalent interactions and predict crystal lattice parameters. rsc.org By analyzing the calculated crystal structure, researchers can understand how the molecules are arranged and which interactions are most critical for the stability of the solid-state assembly.
Mechanistic Studies Pertaining to Ammonium Copper Propionate Reactivity
Thermal Decomposition Pathways and Evolved Gas Analysis
The thermal decomposition of copper carboxylates is a multi-stage process involving the breakdown of the organic ligand and changes in the oxidation state of the copper center. Evolved Gas Analysis (EGA), a technique that identifies the gaseous products released during heating, provides crucial insights into these pathways. csic.eseag.comtandfonline.com For ammonium (B1175870) copper propionate (B1217596), decomposition would involve the breakdown of both the ammonium and propionate groups. The thermal decomposition of ammonium carboxylates can proceed through two main pathways: the loss of ammonia (B1221849) (NH₃) to form the corresponding carboxylic acid, or the loss of water (H₂O) to form an amide. unca.edustackexchange.com The primary decomposition of the ammonium ion itself typically yields ammonia and the corresponding acid. google.comresearchgate.net
The atmosphere under which pyrolysis occurs significantly impacts the decomposition mechanism and the final products, particularly the solid residue. csic.es Studies on copper(II) propionate (CuProp₂) reveal that while the nature of the primary volatile organic products remains largely unchanged, the redox state of the copper is highly sensitive to the surrounding gas. csic.es
Inert Atmosphere (N₂): In a nitrogen atmosphere, the decomposition of CuProp₂ leads to a mixture of metallic copper (Cu) and cuprous oxide (Cu₂O) as the final solid residue. csic.es The process involves the reduction of Cu(II) to Cu(I) and Cu(0). fao.org The inert environment can lead to a higher carbon content in the final residue compared to oxidative atmospheres. csic.es For other materials, a nitrogen atmosphere's lower thermal diffusivity can alter heat transfer, leading to more thermally severe pyrolysis compared to CO₂. redalyc.org
Oxidative Atmosphere (O₂ or Air): In the presence of oxygen, the decomposition is accelerated and occurs at lower temperatures. csic.es This stage is characterized by an exothermic peak, indicating combustion. csic.es The final solid product is typically cupric oxide (CuO). However, if the reaction is very rapid, incomplete oxidation can still result in the formation of some reduced copper species. csic.es
Humid Atmosphere: The presence of water vapor has been shown to accelerate the initial stages of decomposition for copper propionate. csic.es
Vacuum: Under vacuum, volatilization of copper propionate can occur simultaneously with decomposition, leading to the formation of volatile binuclear copper(I) carboxylates. csic.es At higher heating rates, the decomposition can yield metallic copper (Cu(0)), but significant sample loss due to sublimation is observed. csic.es
The decomposition of the ammonium component would likely proceed via the release of ammonia gas, a process that is also influenced by temperature and pressure. google.comresearchgate.net
| Atmospheric Condition | Effect on Copper Propionate Decomposition | Final Copper-Containing Solid Residue | Reference |
| Inert (e.g., N₂) ** | Reduction of Cu(II) to Cu(I) and Cu(0) is prevalent. | Cu, Cu₂O | csic.es |
| Oxidative (e.g., O₂) ** | Decomposition is accelerated and occurs at lower temperatures. | CuO | csic.es |
| Humid | Accelerates the initial decomposition stage. | Varies with oxygen content | csic.es |
| Vacuum | Promotes sublimation and formation of volatile Cu(I) species. | Cu(0) | csic.es |
The thermal decomposition of copper propionate is not a single-step event but involves the formation of identifiable intermediate species and various solid and gaseous products.
Intermediate Species: During the pyrolysis of CuProp₂, a distinct plateau is observed in thermogravimetric (TG) analysis between 200-230°C. csic.es This corresponds to the formation of a stable intermediate. Analysis suggests this intermediate is composed of copper oxide clusters stabilized by remaining propionate ligands, with a proposed formula of Cu₁₂O₁₄C₃H₄. csic.es For ammonium carboxylates, the initial intermediate is the free carboxylic acid (propionic acid) following the loss of ammonia. unca.edustackexchange.com In the case of ammonium nitrate (B79036) decomposition in the presence of CuO, copper(II) nitrate and copper-ammine complexes like Cu(NH₃)₂₂ were identified as intermediates. jes.or.jp
Evolved Gases: Evolved gas analysis (EGA) using techniques like mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) has identified the primary volatile products from copper propionate decomposition. These include propionic acid, carbon dioxide (CO₂), and ketones. csic.es Specifically for copper propionate, which has an odd-numbered carbon chain, 2-pentanone has been reported as a major ketone product, which implies the cleavage of a C–C(C=O) bond. csic.esresearchgate.net The decomposition of the ammonium cation would contribute ammonia (NH₃) to the evolved gases. unca.edugoogle.comresearchgate.net
Solid Residues: The final solid residue is highly dependent on the atmospheric conditions as detailed previously. Under inert or vacuum conditions, the residue is primarily metallic copper (Cu) and/or cuprous oxide (Cu₂O). csic.esfao.org In an oxidizing atmosphere, the final product is cupric oxide (CuO). csic.es
| Product Type | Identified Species | Conditions/Notes | Reference |
| Intermediate (Solid) | CuO clusters stabilized by propionates (e.g., Cu₁₂O₁₄C₃H₄) | Formed around 200-230°C during CuProp₂ pyrolysis. | csic.es |
| Intermediate (Gas/Liquid) | Propionic acid | Formed from the decomposition of the ammonium salt component. | unca.edustackexchange.com |
| Evolved Gas | Propionic acid, CO₂, acetaldehyde | Major volatile products from the propionate ligand. | csic.es |
| Evolved Gas | 2-Pentanone | Asymmetrical ketone specific to odd-chain carboxylates. | csic.esresearchgate.net |
| Evolved Gas | Ammonia (NH₃) | From the decomposition of the ammonium cation. | unca.eduresearchgate.net |
| Final Solid Residue | Cu, Cu₂O, CuO | Composition depends on pyrolysis atmosphere (inert vs. oxidative). | csic.es |
Reaction Mechanisms in Copper-Catalyzed Processes
Copper complexes are versatile catalysts capable of facilitating a wide range of organic reactions through various mechanisms, often involving changes in the copper oxidation state and coordination environment.
Electron transfer is a fundamental step in many copper-catalyzed reactions, with the metal center cycling between Cu(I), Cu(II), and occasionally Cu(III) states. nih.gov
Redox Cycling: In catalytic processes, the facile redox interconversion between Cu(I) and Cu(II) is often the cornerstone of the mechanism. For instance, Cu(II) can act as an oxidant, promoting single-electron transfer (SET) from a substrate, which generates a radical intermediate and Cu(I). acs.org The resulting Cu(I) can then be re-oxidized by an external oxidant (like O₂ in aerobic reactions) to complete the catalytic cycle.
Role of Ligands: The ligand environment surrounding the copper ion significantly influences its reduction potential and, therefore, its ability to participate in electron transfer. The propionate ligand itself, as a carboxylate, coordinates to the copper center. The presence of the ammonium ion is also relevant; upon heating, it can decompose to ammonia, which can then act as a ligand. Ammonia is known to form strong complexes with copper ions, which can alter the stability and reactivity of the metal center. quora.comresearchgate.net
Application in Decomposition: During thermal decomposition, electron transfer is evident in the reduction of Cu(II) to Cu(I) or Cu(0), a process confirmed by X-ray diffraction (XRD) data. fao.org In some catalytic systems, p-type semiconductor catalysts like copper chromite (which contains copper) are thought to accelerate decomposition by participating in electron transfer processes with the decomposition products. acs.org
Ligand exchange reactions, where one ligand is replaced by another in the coordination sphere of the metal ion, are rapid and crucial for copper's catalytic function. youtube.com
Copper(II) Propionate Structure: In the solid state, copper(II) carboxylates like copper(II) propionate often form binuclear "paddle-wheel" structures. nih.gov In these structures, four propionate ligands bridge two copper centers. nih.gov Additional ligands can coordinate at the axial positions of this dimer.
Role of Ammonia: The decomposition of the ammonium cation in ammonium copper propionate releases ammonia (NH₃). researchgate.net Ammonia is a potent ligand for copper(II) ions and can readily displace other, weaker ligands like water in a solution. youtube.comyoutube.com This ligand exchange would form copper-ammine complexes, such as the deep blue tetraamminecopper(II) ion, [Cu(NH₃)₄]²⁺. quora.comyoutube.com The formation of such stable complexes can significantly alter the reaction pathway. For example, the formation of Cu(NH₃)ₙ²⁺ complexes can maintain the concentration of available copper ions in a system by acting as a reservoir, releasing free Cu²⁺ as it is consumed. mdpi.com
Mechanistic Insights into Solid-State Transformations
The reactions of ammonium copper propionate in the solid state, particularly during thermal decomposition, involve significant structural and chemical transformations.
Nucleation and Growth: Solid-state reactions, such as the thermal decomposition of copper carboxylates or the formation of these carboxylates from solid precursors, often proceed via a diffusion-controlled nucleation and growth mechanism. ias.ac.inresearchgate.net This means the new phase (e.g., copper oxide) forms at specific points (nucleation) and then grows outwards into the parent crystal.
Synergistic Effects: The presence of both copper and ammonium ions can lead to synergistic effects. While not studied for propionate specifically, Cu²⁺ and quaternary ammonium compounds (QACs) have been shown to work synergistically as bactericides. nih.gov Mechanistic studies suggest that the two agents act via independent biochemical routes, but their combined presence is more effective. nih.gov In the context of thermal decomposition, the interaction between the copper center and the ammonia evolved from the ammonium ion is a key transformation. For instance, in the thermal decomposition of ammonium nitrate with copper(II) oxide, the reaction mechanism involves the formation of copper nitrate and copper-ammine complexes as key intermediate species, demonstrating a direct chemical interaction between the components in the solid/liquid phase. jes.or.jp
Advanced Material Applications Derived from Ammonium Copper Propionate Precursors
Precursors for Oxide Thin Film Deposition
Ammonium (B1175870) copper propionate (B1217596) belongs to the class of metal-organic compounds that are instrumental in chemical solution deposition (CSD) techniques for fabricating complex oxide thin films. These precursors offer advantages in terms of stoichiometry control, solution stability, and lower processing temperatures compared to traditional solid-state reaction methods.
Application in High-Temperature Superconductor (HTS) Film Synthesis (e.g., YBCO)
Copper carboxylate precursors, including copper propionate, are essential components in the fluorine-free CSD methods for producing Rare-Earth Barium Copper Oxide (REBCO) superconducting films, with Yttrium Barium Copper Oxide (YBCO) being a prominent example. nih.gov The synthesis involves dissolving pre-synthesized metal propionate powders of the constituent metals (e.g., yttrium, barium, and copper) in a suitable solvent system, often a mixture of propionic acid and methanol (B129727) with additives like monoethanolamine (MEA) to enhance solubility and stability. nih.gov This approach avoids the corrosive HF gas byproduct associated with the common trifluoroacetate (B77799) (TFA) metal-organic deposition (MOD) method. bohrium.com
The quality of the final YBCO film is highly dependent on the precursor solution. Research has shown that preparing YBCO precursor solutions by dissolving YBCO powder in a mixture of trifluoroacetic anhydride (B1165640) and propionic acid can create low-fluorine precursors suitable for high-quality film growth. bohrium.com The use of carboxylate precursors facilitates the formation of the desired YBCO 123-phase, with studies showing that processing under a nitrogen-rich atmosphere can promote liquid-phase assisted sintering, leading to better grain growth and orientation. cambridge.org Methods starting from acetate (B1210297) precursors in trifluoroacetic acid have also been developed to create the precursor gel for YBCO film deposition. google.com
The table below summarizes various metal-organic precursors used in the solution-based synthesis of YBCO films.
| Precursor Type | Constituents | Key Process Features | Reference |
|---|---|---|---|
| Propionate-based (Fluorine-Free) | Y, Ba, and Cu propionates | Dissolved in propionic acid/methanol with MEA. Used in Transient Liquid-Assisted Growth (TLAG). | nih.gov |
| Low-Fluorine Propionate/TFA | YBCO powder, trifluoroacetic anhydride (TFAA), propionic acid | Microwave-assisted synthesis to reduce reaction time and byproducts. | bohrium.com |
| Carboxylate-based | Y, Ba, Cu carboxylates | Processing in N2-rich atmosphere facilitates liquid-phase sintering. | cambridge.org |
| Acetate/TFA-based | Y, Ba, Cu acetates | Dissolved in trifluoroacetic acid solution to form a precursor gel. | google.com |
Control of Film Morphology and Microstructure via Precursor Chemistry
The chemistry of the precursor solution is a critical lever for controlling the morphology and microstructure of the resulting oxide films. For YBCO films, the goal is to form a dense, homogeneous layer of nanocrystalline precursors (e.g., RE₂O₃, CuO, and BaCO₃) during the pyrolysis stage. nih.gov The characteristics of these nanocrystals are fundamental for the subsequent epitaxial growth of the superconducting film. nih.gov The use of propionate-based solutions has been shown to produce homogeneous nanocrystalline films with the requisite chemical and microstructural properties for advanced growth techniques like Transient Liquid-Assisted Growth (TLAG). nih.gov
In Metal Organic Chemical Vapor Deposition (MOCVD), another technique for film growth, the surface morphology is also tied to the precursor chemistry. Outgrowths of secondary phases like Ba-Cu-O and Cu-O are common but can be suppressed by carefully controlling the sublimation temperature and rate of the copper-based precursor. researchgate.net While this may slightly lower the critical current density (Jc), it results in a smoother film surface, which is crucial for many applications. researchgate.net The evolution of the precursor during thermal treatment, including the valence state of copper and the decomposition of intermediate phases, is directly influenced by the initial precursor composition and the processing atmosphere. torvergata.it For instance, the pyrolysis temperature affects the Cu²⁺/Cu¹⁺ ratio, which in turn influences the subsequent phase formation of YBCO. torvergata.it
Catalytic Activity of Ammonium Copper Propionate Compounds
Copper compounds derived from ammonium copper propionate precursors are effective catalysts in a range of organic and inorganic reactions. The catalytic activity stems from copper's ability to exist in multiple oxidation states (Cu⁰, Cu¹, Cu²⁺, Cu³⁺), enabling it to participate in both single- and multi-electron transfer processes. nih.gov
Oxidation Reactions (e.g., organic compound oxidation)
Copper complexes are well-established catalysts for aerobic oxidation reactions. nih.gov They can catalyze the oxidation of a wide variety of substrates, including alcohols. For example, copper complexes with redox-active ligands have been shown to catalyze the aerobic oxidation of alcohols to aldehydes or ketones at room temperature. nih.gov Mechanistic studies suggest that the reaction can proceed through the formation of a Cu(II)-superoxide intermediate, with the substrate oxidation occurring via an intramolecular H-atom transfer. nih.gov The catalytic oxidation of propanone (acetone) has also been demonstrated using copper as the catalyst, where copper oxide formed on the surface acts as the catalytic species in a highly exothermic reaction. youtube.comyoutube.com
The table below presents examples of copper-catalyzed oxidation reactions.
| Substrate | Catalyst System | Product | Key Observation | Reference |
|---|---|---|---|---|
| Benzyl Alcohol | Cu(II) complex with redox-active ligands | Benzaldehyde | Catalytic dehydrogenation occurs at room temperature under aerobic conditions. | nih.gov |
| Diphenylmethanol | tBuPhCuII complex | Benzophenone | Excellent (85%) yield in the oxidation of a substrate with a weak C-H bond. | nih.gov |
| Propanone (Acetone) | Heated Copper Foil/Penny | Oxidation products (e.g., ketenes, methane) | Surface copper oxide acts as the catalyst in a heterogeneous, exothermic reaction. | youtube.comyoutube.com |
| Fluorene | Cu(OBz)(OMe) with triethylenetetraamine | Fluorenone | Copper catalyst increased the reaction rate by ~500-fold compared to the uncatalyzed reaction. | nih.gov |
Coupling Reactions (e.g., C-N bond formation)
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are fundamental for forming carbon-heteroatom bonds, with C-N bond formation being of significant interest for the synthesis of pharmaceuticals and other advanced materials. researchgate.netnih.gov While palladium catalysts have been dominant in this area, copper catalysis is an attractive alternative due to its lower cost and toxicity. nih.govnih.gov
The development of new ligands has significantly expanded the scope and mildness of copper-catalyzed C-N coupling reactions. researchgate.net Ligands can accelerate the reaction, allowing it to proceed at lower temperatures and with a broader range of substrates, including sterically hindered aryl halides and amines. nih.gov For instance, a pyrrole-ol ligand was found to be uniquely effective for coupling ortho-substituted aryl iodides with hindered amines, a transformation that is challenging even for palladium-based systems. nih.gov The ligand is believed to form a highly electron-rich copper(I) complex that promotes the difficult oxidative addition step. nih.gov
Ammonia (B1221849) Conversion and Electrochemical Ammonia Oxidation Reactions
Copper complexes are active catalysts for the conversion of ammonia, particularly in the context of electrochemical ammonia oxidation (AOR). This reaction is crucial for applications such as direct ammonia fuel cells and wastewater treatment. Molecular copper catalysts have been developed that can electrocatalytically oxidize ammonia to dinitrogen. nih.govacs.org
Mechanistic studies on a β-diketiminato copper(I)-ammonia complex show that the process begins with the electrochemical oxidation of the Cu(I)-NH₃ complex to a Cu(II)-NH₃ species. nih.govresearchgate.netchemrxiv.org This is followed by deprotonation by excess ammonia to form a highly reactive copper(II)-amide intermediate ([Cu(II)]-NH₂). This amide is unstable and undergoes N-N bond formation to yield a dinuclear hydrazine-bridged complex, which ultimately releases dinitrogen. nih.govresearchgate.netchemrxiv.org The coordination environment of the copper center is critical; for example, a four-coordinate diammine copper complex was found to be electrocatalytically inactive because the deprotonation step to form the reactive amide has a much higher energy barrier. nih.govacs.org Some copper complexes have also been shown to catalyze the oxidation of ammonia all the way to nitrite (B80452) and nitrate (B79036) in aqueous solutions with high Faradaic efficiency. colab.ws
The table below outlines the proposed mechanistic steps for electrochemical ammonia oxidation by a molecular copper catalyst.
| Step | Reaction | Description | Reference |
|---|---|---|---|
| 1. Oxidation | [CuI]-NH₃ - e- → {[CuII]-NH₃}+ | The catalyst is electrochemically oxidized. | nih.govresearchgate.netchemrxiv.org |
| 2. Deprotonation | {[CuII]-NH₃}+ + NH₃ → [CuII]-NH₂ + NH₄⁺ | Excess ammonia acts as a base to form a reactive copper-amide intermediate. | nih.govresearchgate.netchemrxiv.org |
| 3. N-N Coupling | 2[CuII]-NH₂ → [CuI]₂(μ-N₂H₄) | The amide intermediate dimerizes to form a hydrazine-bridged complex. | nih.govresearchgate.net |
| 4. Product Release | [CuI]₂(μ-N₂H₄) → 2[CuI] + N₂ + 4H⁺ + 4e⁻ | The hydrazine (B178648) complex decomposes to release dinitrogen and regenerate the catalyst (simplified). | nih.gov |
Heterogeneous and Homogeneous Catalysis
Copper complexes, including those derived from propionate ligands, are recognized for their catalytic prowess in a variety of organic transformations. nih.govencyclopedia.pub These catalysts can operate in either a homogeneous state, where the catalyst is in the same phase as the reactants, or a heterogeneous state, where the catalyst is in a different phase. encyclopedia.pub
Homogeneous Catalysis:
Copper-based homogeneous catalysts are instrumental in numerous reactions, including C-N, C-O, and C-S bond formation. nih.govresearchgate.net While direct studies on ammonium copper propionate are limited, the principles of copper catalysis suggest its potential. For instance, copper catalysts facilitate amination reactions, which are crucial in pharmaceutical synthesis. nih.gov The general mechanism often involves different oxidation states of copper (Cu⁰ to Cu³⁺) and can proceed through either two-electron or single-electron transfer pathways. nih.gov
Research on related copper complexes has demonstrated their effectiveness. For example, copper(II) acetate, a close relative, is a known catalyst for coupling reactions. researchgate.netchemrxiv.org The catalytic cycle typically involves the coordination of reactants to the copper center, followed by a transformation that yields the product and regenerates the catalyst.
Heterogeneous Catalysis:
Heterogeneous copper catalysts are advantageous due to their ease of separation and recyclability, which is both economical and environmentally beneficial. encyclopedia.pubrsc.org These catalysts are often prepared by immobilizing copper species on solid supports. mdpi.com Copper nanoparticles supported on materials like silica (B1680970) or cellulose (B213188) have shown high efficiency in reactions such as the Alder-Ene reaction.
The development of core-shell structures, such as Cu₂O@Cu-BDC-NH₂, exemplifies advanced heterogeneous catalyst design, offering a tunable interface between different copper species (Cu⁺/Cu²⁺) that can enhance catalytic activity and selectivity in oxidation reactions. mdpi.com Although not directly synthesized from ammonium copper propionate, these systems highlight the catalytic potential of copper-carboxylate frameworks.
Table 1: Comparison of Copper-Based Catalytic Systems
| Catalyst Type | Phase | Key Advantages | Example Reactions |
|---|---|---|---|
| Homogeneous | Same as reactants | High activity, mild reaction conditions encyclopedia.pub | Ullmann coupling, amination nih.govencyclopedia.pub |
| Heterogeneous | Different from reactants | Easy separation, reusability, stability encyclopedia.pubmdpi.com | Alder-Ene reaction, oxidation, CO-PROX mdpi.com |
Development of Metal-Organic Frameworks and Coordination Polymers with Ammonium Copper Propionate Building Blocks
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Copper is a frequently used metal node in these structures due to its low cost, low toxicity, and versatile coordination chemistry. nih.gov The propionate ligand, derived from propionic acid, can act as a linker to form these extended networks.
While direct synthesis from a single "ammonium copper propionate" precursor is not commonly cited, MOFs and CPs are often synthesized hydrothermally or solvothermally from a copper salt (e.g., copper nitrate), an organic linker (e.g., a dicarboxylic acid), and sometimes a modulator like ammonia or an ammonium salt to control the reaction pH and influence the final structure. nih.govresearchgate.net
For instance, research has shown the synthesis of new coordination polymers from copper(II) propionate and various linkage ligands, resulting in one-, two-, or three-dimensional networks with interesting magnetic or adsorption properties. nih.gov The structure of these materials can vary significantly based on the synthesis conditions and the specific ligands used. Three new copper coordination compounds derived from 2,2-bis(hydroxymethyl)propionic acid and hexamethylenetetramine have been synthesized, showcasing structural diversity from a mononuclear complex to a 1D coordination polymer. youtube.com
The development of copper-based MOFs, such as Cu-BTC (BTC = benzene-1,3,5-tricarboxylate), has been investigated for applications like biodiesel production, where the MOF acts as a heterogeneous catalyst. researchgate.net These materials possess high surface areas and tunable porosity, making them promising for catalysis, gas storage, and separation. nih.govresearchgate.net A novel copper-based MOF has also been shown to act as a peroxidase-mimicking enzyme, demonstrating its potential in biocatalysis and sensing applications. nih.gov
Table 2: Examples of Copper-Based Coordination Polymers and MOFs
| Compound Name/Formula | Linker Type | Dimensionality | Key Feature/Application | Reference |
|---|---|---|---|---|
| [Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}n | 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | 3D MOF | Catalysis (Knoevenagel condensation) | nih.gov |
| [Cu₂(dmp)₄(hmta)]n | 2,2-bis(hydroxymethyl)propionic acid | 1D CP | Zigzag chain topology | youtube.com |
| Cu-BTC | Benzene-1,3,5-tricarboxylate | 3D MOF | Heterogeneous catalysis (biodiesel) | researchgate.net |
| Novel Cu-MOF | Not specified | Not specified | Peroxidase-mimicking enzyme | nih.gov |
Environmental Chemistry and Biogeochemical Transformations of Copper Propionate Species
Speciation and Complexation of Copper in Natural Waters and Sediments
Once "Propionic acid, ammonium (B1175870) copper salt" dissolves in natural waters, it releases cupric ions (Cu²⁺). The free cupric ion does not persist for long; it immediately undergoes hydration to form the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺. chemguide.co.uk The subsequent fate of the copper is then dictated by a series of competitive ligand exchange reactions, where the water molecules are replaced by other ligands present in the aquatic system. The relative stability of the resulting complexes, indicated by their stability constants (K), determines the dominant copper species. chemguide.co.ukissr.edu.kh
The propionate (B1217596) ion also forms a complex with copper, but it is a relatively weak, monodentate ligand. It is therefore readily outcompeted by multidentate ligands like EDTA or natural organic matter, and even by stronger monodentate ligands like ammonia (B1221849). issr.edu.khlibretexts.org The ultimate distribution of copper among these various forms is dynamic and depends on factors such as pH, alkalinity, the concentration and nature of dissolved organic carbon (DOC), and the presence of competing ions. [Previous Search Result 2, Previous Search Result 4]
Table 1: Stability Constants for Selected Copper(II) Complexes This table illustrates the relative stability of various copper complexes. A higher log K value indicates a more stable complex, which is more likely to form and persist.
| Ligand | Complex Formula (Simplified) | Color of Complex | Overall Stability Constant (log K) | Reference |
| Water | [Cu(H₂O)₆]²⁺ | Blue | 0 | issr.edu.kh |
| Chloride | [CuCl₄]²⁻ | Lime Green | 5.6 | issr.edu.kh |
| Ammonia | [Cu(NH₃)₄(H₂O)₂]²⁺ | Royal Blue | 13.1 | chemguide.co.uklibretexts.org |
| EDTA | [Cu(EDTA)]²⁻ | Sky Blue | 18.8 | issr.edu.khlibretexts.org |
Ligand-Assisted Dissolution and Precipitation Processes
The propionate and ammonium ions derived from the parent salt can actively participate in geochemical processes that alter the phase of copper in the environment. Ligand-assisted dissolution occurs when these ions form stable, soluble complexes with copper, thereby enhancing the mobilization of copper from solid phases like minerals or precipitates into the aqueous phase.
The ammonium ion forms the stable and highly soluble tetraamminecopper(II) complex, which can facilitate the dissolution of otherwise sparingly soluble copper compounds from soils and sediments. researchgate.net Similarly, the propionate anion, though a weaker ligand, can contribute to the dissolution of copper-containing minerals by forming soluble copper-propionate species. [Previous Search Result 16, 17]
Conversely, these ligands can also mediate precipitation. Under specific atmospheric conditions with elevated concentrations of propionic acid, insoluble basic copper propionate (Cu(OH)x(CH₃CH₂COO)₂-x) can form and precipitate, as observed in copper corrosion studies. scribd.comwbcil.com At lower pH, a hydrated copper propionate, Cu(CH₃CH₂COO)₂·H₂O, may precipitate. wbcil.com These processes are highly dependent on the local chemical conditions, including pH, temperature, and the concentration of the propionate and other competing ions. The dissolution of the parent salt in water introduces these ligands, which can then shift the equilibrium, potentially dissolving existing copper minerals or forming new copper-propionate precipitates.
Redox Transformations of Copper in Environmental Matrices
Copper is a redox-active metal, primarily existing in two oxidation states in the environment: Cu(II) (cupric) and Cu(I) (cuprous). The transformation between these states is a critical process controlling copper's environmental fate, mobility, and toxicity.
In oxygenated surface waters and soils, the oxidized Cu(II) state is dominant. However, in reducing environments, such as anoxic sediments, waterlogged soils, or environments with high microbial activity, Cu(II) can be reduced to Cu(I) through both biotic and abiotic pathways. rsc.orgnih.gov The presence of pollutants or certain organic molecules can facilitate this redox cycling. nih.gov
This reduction to Cu(I) is biogeochemically significant. In environments where sulfide (B99878) is present (a common condition in anoxic sediments due to sulfate-reducing bacteria), Cu(I) readily precipitates as highly insoluble copper(I) sulfide (Cu₂S). rsc.org This process effectively sequesters copper from the water column and immobilizes it in the sediment, acting as a major environmental sink. nih.gov Even in the absence of sufficient sulfate (B86663), reduced Cu(I) can be complexed and stabilized by sulfur-containing functional groups in organic matter. nih.gov
Interactions with Organic Matter and Mineral Surfaces
The cupric ion (Cu²⁺) released from the dissociation of "Propionic acid, ammonium copper salt" exhibits a strong affinity for both organic and inorganic surfaces in the environment. This interaction is a primary control on its mobility and bioavailability.
Copper binds tenaciously to soil and sediment organic matter (SOM). issr.edu.kh This binding reduces copper's availability for leaching and biological uptake. issr.edu.kh Functional groups within the organic matter, particularly carboxyl and hydroxyl groups found in humic substances, are the most significant sites for copper uptake. nih.gov In organic-rich soils, the mobility of copper is often low due to this strong association. issr.edu.kh However, the formation of soluble complexes with dissolved organic matter (DOM) can also mobilize copper, transporting it through soil profiles and in aquatic systems. rsc.org
In addition to organic matter, copper ions are strongly adsorbed onto the surfaces of inorganic soil and sediment components. Clay minerals and hydrous oxides of iron and manganese are particularly important sorbents for copper. [Previous Search Result 1, Previous Search Result 2] This adsorption process is highly pH-dependent; as pH increases, the negative surface charge of these minerals increases, leading to greater retention of the positively charged cupric ion. issr.edu.kh
The other components of the salt have their own fates. The propionate anion is an easily accessible carbon source for a wide range of microorganisms and is readily degraded in both soil and water, typically being metabolized to acetate (B1210297), carbon dioxide, and hydrogen. nih.govresearchgate.net This biological degradation means the propionate ligand is not persistent in the environment. The ammonium ion enters the natural nitrogen cycle, where it can be taken up by plants and microorganisms or be transformed through nitrification and denitrification.
Q & A
Basic Research Questions
Q. What is the molecular structure and key physicochemical properties of propionic acid, ammonium copper salt?
- Answer : The compound has the molecular formula C₉H₁₉CuNO₆ (CAS 71745-82-9), indicating a coordination complex of copper with propionic acid and ammonium ions. Key properties include:
Q. How can researchers synthesize this compound, and what parameters affect yield?
- Answer : While direct synthesis methods are not explicitly detailed in the literature, a plausible route involves:
Reacting copper(II) hydroxide with propionic acid to form copper propionate.
Introducing ammonium ions via ammonia or ammonium hydroxide, forming the ammonium copper salt.
Critical parameters include:
- pH control : Ammonia addition must avoid precipitating copper hydroxide (pH > 7).
- Stoichiometry : Molar ratios of Cu:NH₄⁺:propionate affect complex stability.
- Temperature : Moderate temperatures (25–60°C) prevent thermal decomposition .
Q. What analytical techniques are essential for characterizing this compound?
- Answer : A combination of methods is required:
Advanced Research Questions
Q. How does the antimicrobial efficacy of ammonium copper propionate compare to non-metallic ammonium salts under varying pH conditions?
- Answer : Ammonium propionate releases free propionic acid under acidic conditions (pH < 5), enhancing antimicrobial activity . The copper variant likely synergizes this effect:
- Copper ions (Cu²⁺) : Exhibit intrinsic biocidal properties, effective even at neutral pH.
- pH dependency : Activity increases in acidic environments due to protonation of propionate and Cu²⁺ solubility.
Contradictions : Some studies show metallic salts may reduce volatility but increase toxicity thresholds, requiring dose optimization .
Q. What are the stability challenges of ammonium copper propionate in humid environments, and how can they be mitigated?
- Answer : The salt is likely hygroscopic due to ammonium and carboxylate groups, leading to deliquescence and structural degradation. Mitigation strategies include:
- Storage : In desiccators with silica gel or under inert atmospheres.
- Formulation : Encapsulation in hydrophobic matrices (e.g., cellulose derivatives) .
Experimental validation via dynamic vapor sorption (DVS) studies is recommended.
Q. What discrepancies exist in the thermal decomposition pathways of propionic acid salts, and how do they inform handling protocols?
- Answer : Ammonium salts typically decompose into NH₃ and organic acids upon heating. For ammonium copper propionate, proposed steps include:
Release of NH₃ (150–200°C).
Decomposition of propionate into CO₂ and hydrocarbons.
Residual copper oxide (CuO) formation above 300°C.
Contradictions : Copper may catalyze side reactions, altering decomposition kinetics. TGA-MS studies are critical to map pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
